molecular formula C21H24ClNO3 B1679725 Proroxan hydrochloride CAS No. 33025-33-1

Proroxan hydrochloride

Cat. No. B1679725
CAS RN: 33025-33-1
M. Wt: 373.9 g/mol
InChI Key: QQZPGRDQMBPRFY-UHFFFAOYSA-N
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Description

Proroxan, also known as pyrroxane and pirroksan, is a pharmaceutical drug used as an antihypertensive and in the treatment of Ménière’s disease, motion sickness, and allergic dermatitis . It is a non-selective alpha-blocker (α-adrenoreceptor antagonist) .


Molecular Structure Analysis

Proroxan hydrochloride has a molecular formula of C21H23NO3.ClH and a molecular weight of 373.873 .


Chemical Reactions Analysis

The solubility and stability of Proroxan were investigated at various pH values . It was found that Proroxan solubility was reduced for 3 < pH < 5.5, which corresponded to the protonated species .


Physical And Chemical Properties Analysis

Proroxan hydrochloride has a molecular formula of C21H23NO3 and a molecular weight of 337.419 g/mol .

Scientific Research Applications

Solubility and Stability

Research has explored the solubility and stability of Proroxan hydrochloride (1-(2,3-dihydro-1,4-benzdioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride), particularly at various pH values. It was found that its solubility decreases for pH values between 3 and 5.5, a range corresponding to its protonated species. This behavior, uncharacteristic for salts of organic bases, suggests potential for complexation between its protonated and unprotonated molecules, impacting the development of preparations using dosage forms and delivery systems for maximum absorption in the stomach (Krechetov, Nifontova, Dolotova, & Veselov, 2018).

Granulation for Prolonged-Release Tablets

Another study focused on the manufacturing technology for floating prolonged-release oral tablets of Proroxan. The research involved wet granulation of effervescent ingredients with a hydrophilic matrix containing Proroxan. This process successfully produced tablets with the desired buoyancy lag-time, float time, and Proroxan release kinetics, highlighting its application in optimizing gastroretentive properties of these tablets (Nifontova, Krechetov, Dolotova, Buyukli, Akhmetzyanova, & Krasnyuk, 2018).

Clinical Pharmacology

A review of literature and studies on the pharmacology and clinical pharmacology of Proroxan (pyrroxane) highlights its development and positioning primarily for treating diencephalic disorders like vegetative crises. Initially developed as an α-adrenergic blocker, it found popularity and clear direction in treating these specific conditions, demonstrating the versatility of its application in different medical areas (Shabanov, 2020).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClH/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16;/h1-7,14,18H,8-13,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZPGRDQMBPRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33743-96-3 (Parent)
Record name Proroxan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70954647
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proroxan hydrochloride

CAS RN

33025-33-1
Record name 1-Propanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33025-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proroxan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROROXAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694Z9P44G4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SP Krechetov, GO Nifontova, OV Dolotova… - Pharmaceutical …, 2018 - Springer
… Solutions of proroxan hydrochloride should have a pH value … (5) for the dissolution of proroxan hydrochloride as a weak acid [12]. … dissolution of solid proroxan hydrochloride to establish …
Number of citations: 1 link.springer.com
GO Nifontova, SP Krechetov, OV Dolotova… - Pharmaceutical …, 2018 - Springer
… The nonselective α-adrenoblocker proroxan hydrochloride is not only slightly soluble but also unstable at pH values corresponding to the intestinal section of the gastrointestinal tract [2]…
Number of citations: 4 link.springer.com
JKNLM Heenen, FPBD Parent, R Willemsen… - 2003 - scholar.archive.org
Objective/Significance: Cognitive behaviour therapy (CBT) is a relatively short term, focused approach to the treatment of many types of emotional, behavioural and psychiatric problems…
Number of citations: 2 scholar.archive.org
A Srebrnik, S Brenner, U Gieler, U Stangier… - Dermatology and …, 2003 - karger.com
Objective/Significance: Cognitive behaviour therapy (CBT) is a relatively short term, focused approach to the treatment of many types of emotional, behavioural and psychiatric problems…
Number of citations: 2 karger.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com

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